molecular formula C10H7FN2O2 B11698251 (5E)-5-(4-fluorobenzylidene)imidazolidine-2,4-dione

(5E)-5-(4-fluorobenzylidene)imidazolidine-2,4-dione

Cat. No.: B11698251
M. Wt: 206.17 g/mol
InChI Key: NIIDHJDIIPZAEZ-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-(4-Fluorobenzylidene)imidazolidine-2,4-dione is a synthetic small molecule belonging to the imidazolidine-2,4-dione class, recognized in medicinal chemistry for its potential in drug discovery. This compound is of significant research interest primarily as a potential inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a well-validated therapeutic target for type 2 diabetes and obesity, as it acts as a key negative regulator of insulin and leptin signaling pathways . Inhibiting PTP1B can enhance insulin sensitivity, making this compound a valuable scaffold for developing novel anti-diabetic agents. A key research challenge in this field is designing inhibitors that are highly selective for PTP1B over other, closely related phosphatases. The imidazolidine-2,4-dione core, discovered through computational techniques like "core hopping," has been identified as a promising structure to achieve this selectivity, thereby reducing potential off-target effects . The (5E) geometry and the 4-fluorobenzylidene substituent are critical structural features that influence the molecule's binding affinity and biological activity. Research into this compound and its analogs often employs a comprehensive suite of in silico and experimental methods, including quantitative structure-activity relationship (QSAR) modeling, molecular docking, molecular dynamics simulations, and binding free energy calculations to predict and optimize its interactions with the PTP1B active site . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H7FN2O2

Molecular Weight

206.17 g/mol

IUPAC Name

(5E)-5-[(4-fluorophenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C10H7FN2O2/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)/b8-5+

InChI Key

NIIDHJDIIPZAEZ-VMPITWQZSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)N2)F

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=O)N2)F

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation: The Primary Pathway

The most widely reported method for synthesizing (5E)-5-(4-fluorobenzylidene)imidazolidine-2,4-dione involves a Knoevenagel condensation between hydantoin and 4-fluorobenzaldehyde. This reaction proceeds via a nucleophilic attack of the hydantoin’s active methylene group on the aldehyde carbonyl, followed by dehydration to form the exocyclic double bond.

Typical Reaction Conditions:

  • Reactants: Hydantoin (1.0 equiv), 4-fluorobenzaldehyde (1.1 equiv)

  • Catalyst: Ammonium acetate (10 mol%)

  • Solvent: Glacial acetic acid

  • Temperature: Reflux (115–120°C)

  • Reaction Time: 6–8 hours.

The reaction mixture is quenched with saturated sodium bicarbonate, and the product is isolated via filtration and recrystallized from ethanol. This method yields the target compound in 60–74% purity , with the (E)-isomer predominating due to thermodynamic stability.

Table 1: Optimization of Knoevenagel Condensation Parameters

ParameterValue/RangeImpact on Yield/Purity
Catalyst Loading10–15 mol%Higher loading accelerates reaction but risks side products
SolventAcetic acidPolar aprotic solvents (e.g., DMF) reduce yield
Temperature115–120°CLower temperatures prolong reaction time
Aldehyde Equivalents1.1–1.2Excess aldehyde improves conversion

Alternative Approaches and Modifications

While Knoevenagel condensation remains the standard, recent studies have explored modifications to enhance efficiency:

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 20–30 minutes while maintaining yields comparable to conventional heating. This method minimizes thermal decomposition, particularly beneficial for heat-sensitive intermediates.

Solvent-Free Conditions

Grinding hydantoin and 4-fluorobenzaldehyde with a catalytic amount of ammonium acetate under solvent-free conditions achieves 55–60% yield within 2 hours. Though less efficient, this approach aligns with green chemistry principles.

Structural Confirmation and Analytical Characterization

Spectroscopic Analysis

The (E)-configuration of the benzylidene group is confirmed via ¹H NMR spectroscopy , where the vinylic proton appears as a singlet at δ 7.8–8.0 ppm with no coupling to adjacent protons. Key spectroscopic data include:

  • IR (KBr): 3200–3300 cm⁻¹ (N–H stretch), 1720–1750 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=C aromatic).

  • ¹³C NMR (DMSO-d₆): δ 165.2 (C=O), 158.9 (C–F), 135.6 (C=C), 122–130 ppm (aromatic carbons).

Table 2: Comparative Spectroscopic Data

TechniqueKey SignalsAssignment
¹H NMR δ 7.85 (s, 1H)Vinylic proton (C=CH)
δ 10.2 (s, 1H)N–H of hydantoin
HRMS m/z 206.17 [M+H]⁺Molecular ion confirmation

Challenges and Optimization Strategies

Byproduct Formation and Mitigation

The primary byproduct, 1,3-dialkylated hydantoin , forms when excess alkylating agents are present. To suppress this:

  • Use stoichiometric control of 4-fluorobenzaldehyde (≤1.1 equiv).

  • Employ potassium carbonate as a mild base to avoid over-alkylation.

Solvent Selection

Polar aprotic solvents like DMF facilitate higher reaction rates but increase the risk of N-alkylation side reactions. Glacial acetic acid remains optimal for balancing yield and selectivity.

Industrial and Research Applications

While primarily a research chemical, (5E)-5-(4-fluorobenzylidene)imidazolidine-2,4-dione serves as a precursor for:

  • Anticonvulsant analogs: Structural modifications at N-3 yield compounds with enhanced blood-brain barrier permeability.

  • Anticancer agents: The fluorobenzylidene moiety enhances interactions with tyrosine kinase domains .

Chemical Reactions Analysis

Key Reaction Conditions

FactorDetailsSource
Base Sodium methoxide (0.5 g) or NaOH (for alternative methods)
Solvent Methanol (20 mL) or ethanol (for microwave-assisted synthesis)
Reaction Time 4 hours (traditional) vs. 5–10 minutes (microwave)
Yield 63.8% (traditional) vs. higher yields under microwave conditions

3.1. Structural Features Influencing Reactivity

  • Dihedral Angle : The angle between the hydantoin ring and the benzylidene substituent affects stability and reactivity.

  • Exocyclic Double Bond : The conjugated double bond in the benzylidene group enhances electrophilicity, enabling participation in Michael-type addition reactions with nucleophiles like thiols or amines .

3.2. Potential Reaction Types

  • Hydrolysis : Under acidic conditions, the compound may undergo hydrolysis to regenerate hydantoin and 4-fluorobenzaldehyde.

  • Electrophilic Substitution : The fluorobenzylidene moiety may undergo substitution at the para position (fluorine replacement).

  • Cyclization : Reaction with diamines or diols could lead to heterocyclic compounds (e.g., spiro derivatives) .

Biological and Medicinal Chemistry Context

While the compound itself is not directly studied for biological activity, its structural similarity to 5-ene-4-thiazolidinones (which exhibit PTP1B inhibition and other pharmacological effects) suggests potential applications . The fluorobenzylidene group may modulate these properties, but further experimental validation is required .

Future Research Directions

  • Optimization of Synthesis : Explore microwave-assisted methods or alternative bases (e.g., piperidine) to improve yield and reduce reaction time .

  • Reactivity Studies : Investigate Michael addition or cycloaddition reactions to expand synthetic utility.

  • Biological Profiling : Screen for enzyme inhibition or other biomedical activities to validate medicinal potential .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of imidazolidine-2,4-dione exhibit significant antimicrobial properties. For instance, (5E)-5-(4-fluorobenzylidene)imidazolidine-2,4-dione has shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies indicate that this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibacterial agents .

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The structure-activity relationship (SAR) analysis indicates that modifications at the aromatic ring can enhance cytotoxicity against various cancer cell lines. For example, compounds with electron-withdrawing groups demonstrated lower IC50 values in MTT assays, indicating higher potency against tumor cells . The introduction of specific substituents can significantly influence the compound's activity profile.

Antiepileptic and Neurological Effects

(5E)-5-(4-fluorobenzylidene)imidazolidine-2,4-dione has also been investigated for its antiepileptic properties. Studies suggest that it may modulate neurotransmitter activity or influence ion channel dynamics, contributing to its anticonvulsant effects. This makes it a promising candidate for further research in treating epilepsy and related neurological disorders .

Data Table: Summary of Applications

Application TypeDescriptionReferences
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli.
AntitumorExhibits cytotoxicity in various cancer cell lines; SAR indicates potency.
AntiepilepticPotential modulation of neurotransmitter activity; anticonvulsant effects.
Anti-inflammatoryDemonstrated analgesic properties in preclinical studies.

Case Studies and Research Findings

Several notable studies have documented the efficacy of (5E)-5-(4-fluorobenzylidene)imidazolidine-2,4-dione:

  • Antimicrobial Study : A study by Albuquerque et al. found that this compound exhibited significant antibacterial activity against tested strains, suggesting its potential as a lead compound for antibiotic development .
  • Antitumor Research : In a recent publication, compounds derived from imidazolidine-2,4-dione were evaluated for their anticancer properties using various cell lines. The results indicated that structural modifications could lead to enhanced therapeutic efficacy .
  • Neurological Effects : Research into the neuropharmacological activities revealed promising results in animal models for epilepsy treatment, indicating a need for further exploration into its mechanism of action .

Mechanism of Action

The mechanism of action of (5E)-5-(4-fluorobenzylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The fluorobenzylidene group may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and require further research.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The 4-fluoro group on the benzylidene moiety introduces strong electron-withdrawing effects, which contrast with electron-donating groups (e.g., -OH, -OCH₃, -N(CH₃)₂) in analogues such as:

  • (Z)-5-(4-Hydroxybenzylidene)imidazolidine-2,4-dione
  • 5-(4-Methoxybenzylidene)thiazolidine-2,4-dione
  • 5-(4-Dimethylaminobenzylidene)imidazolidine-2,4-dione

Key Findings :

  • Fluorine’s electron-withdrawing nature reduces electron density in the benzylidene ring, enhancing UV absorption in the UVA range (320–400 nm) compared to methoxy or hydroxy analogues .
  • Thiazolidine-2,4-dione derivatives (e.g., 5-(4-fluorobenzylidene)thiazolidine-2,4-dione) exhibit red-shifted λmax due to sulfur’s polarizability, contrasting with imidazolidine-2,4-diones .

Table 1: UV Absorption Properties of Selected Analogues

Compound λmax (nm) Molar Absorption Coefficient (ε) Reference
(5E)-5-(4-Fluorobenzylidene)imidazolidine-2,4-dione 350–360 ~25,000 L·mol⁻¹·cm⁻¹
(Z)-5-(4-Hydroxybenzylidene)imidazolidine-2,4-dione 330–340 ~18,000 L·mol⁻¹·cm⁻¹
Avobenzone (Reference UV Filter) 357 28,400 L·mol⁻¹·cm⁻¹

Stereochemical and Conformational Differences

The E/Z configuration of the benzylidene double bond significantly impacts molecular geometry and properties:

  • E-Isomers : Planar structures with extended conjugation, favoring higher molar absorption coefficients .
  • Z-Isomers : Steric hindrance between the aryl group and imidazolidine core reduces conjugation efficiency .

Example :

  • (5E)-5-(4-Fluorobenzylidene)imidazolidine-2,4-dione shows a bathochromic shift (~10 nm) compared to its Z-isomer due to enhanced π-conjugation .

Spectroscopic Comparisons

NMR Chemical Shifts

Substituents and stereochemistry induce distinct ¹³C NMR shifts in the imidazolidine core:

Table 2: ¹³C NMR Shifts (ppm) in Selected Analogues

Carbon Position (5E)-5-(4-Fluorobenzylidene)imidazolidine-2,4-dione (Z)-5-(4-Hydroxybenzylidene)imidazolidine-2,4-dione
C-2 156.2 154.1 (Δδ = -2.1)
C-4 167.5 166.8 (Δδ = -0.7)
C-5 122.9 124.6 (Δδ = +1.7)
C-6 (Benzylidene) 134.7 127.1 (Δδ = -7.6)

Key Observations :

  • The 4-fluoro group causes a downfield shift at C-6 (+7.6 ppm) compared to hydroxy analogues, confirming its electron-withdrawing effect .
  • Steric effects in Z-isomers lead to upfield shifts at C-2 and C-4 .

Comparison with Analogues :

  • Thiazolidine-2,4-dione Derivatives : Require harsher conditions (e.g., reflux in acetic acid) due to sulfur’s lower reactivity compared to oxygen .
  • Hydroxy/Methoxy Analogues : Higher yields (70–85%) due to better solubility of intermediates in polar solvents .

Antimicrobial and Antiparasitic Effects

  • Schistosomicidal Activity : Fluorobenzylidene derivatives induce tegumental damage in Schistosoma mansoni at IC₅₀ values of 10–20 µM, outperforming nitro- or chloro-substituted analogues .
  • Antimicrobial Activity : Thiazolidine-2,4-dione analogues with 4-fluoro substituents show broader-spectrum activity compared to imidazolidine counterparts .

CNS Modulation

  • Antidepressant Potential: (5E)-5-(4-Dimethylaminobenzylidene)imidazolidine-2,4-dione exhibits ED₅₀ values of 17–42 mg/kg in mice, acting via non-monoamine pathways . The 4-fluoro analogue may lack this activity due to reduced basicity.

Biological Activity

(5E)-5-(4-fluorobenzylidene)imidazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the imidazolidine-2,4-dione family, characterized by a bicyclic structure containing a dione functional group. Its molecular formula is C13H10FN2O2C_{13}H_{10}FN_{2}O_{2}, with a molecular weight of 246.23 g/mol. The synthesis of this compound typically involves multi-step organic reactions, beginning with the formation of the imidazolidine core followed by the introduction of the fluorobenzylidene moiety. Common reagents include various aldehydes and amines under controlled conditions to ensure high yield and purity.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of imidazolidine-2,4-dione exhibit notable antimicrobial activity. A series of compounds were tested against various bacterial strains, revealing moderate antibacterial effects and weak antifungal activity. The minimal inhibitory concentration (MIC) values indicated that structural variations significantly influence biological activity. For instance:

CompoundMIC (mg/mL)Activity Type
Compound A25Antibacterial
Compound B50Antifungal
Compound C10Antibacterial

These findings suggest that the presence of specific substituents on the imidazolidine ring can enhance or diminish efficacy against different pathogens .

The mechanism through which (5E)-5-(4-fluorobenzylidene)imidazolidine-2,4-dione exerts its biological effects is primarily attributed to its interaction with specific enzymes and receptors within microbial cells. The fluorobenzyl group is believed to enhance binding affinity due to its electron-withdrawing properties, affecting the compound's reactivity and stability.

In vitro studies indicate that this compound may inhibit key metabolic pathways in bacteria, leading to growth inhibition. Additionally, it has been observed to modulate inflammatory responses in certain cellular models, suggesting potential applications in anti-inflammatory therapies .

Study 1: Antimicrobial Evaluation

A comprehensive study evaluated a series of imidazolidine-2,4-dione derivatives for their antimicrobial properties against multiple strains of bacteria and fungi. The results showed that compounds with electron-withdrawing groups exhibited improved antibacterial activity compared to those with electron-donating groups. Notably, one derivative demonstrated an MIC of 10 mg/mL against Staphylococcus aureus, indicating strong potential as an antimicrobial agent .

Study 2: Pharmacological Effects

Another investigation focused on the cardiovascular effects of related imidazolidine derivatives. One compound was found to induce hypotension and bradycardia in animal models through endothelial muscarinic receptor activation. This suggests that modifications on the imidazolidine core could lead to significant pharmacological effects beyond antimicrobial activity .

Q & A

Basic: What are the optimal synthetic routes for (5E)-5-(4-fluorobenzylidene)imidazolidine-2,4-dione, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of this compound typically involves a condensation reaction between 4-fluorobenzaldehyde and imidazolidine-2,4-dione derivatives. Key parameters include:

  • Solvent Selection : Ethanol or methanol is often used due to their polar aprotic nature, which facilitates nucleophilic addition. For example, ethanol yielded 78% efficiency in a model reaction (Table 1, ).
  • Catalysis : Base catalysts like piperidine or triethylamine enhance imine formation.
  • Temperature : Reactions are typically conducted under reflux (70–80°C) for 6–12 hours.
  • Stoichiometry : A 1:1.2 molar ratio of imidazolidine-dione to aldehyde minimizes side products.
    Variations in these conditions (e.g., DMF as a solvent) can reduce yields due to competing side reactions .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) provides precise structural data, including bond lengths, angles, and stereochemistry. For example, SCXRD confirmed the (5E)-configuration with an R factor of 0.038 .
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are critical for verifying the benzylidene moiety and imidazolidine-dione ring. The 4-fluorophenyl group shows characteristic aromatic splitting (δ 7.2–7.8 ppm) and 19F^{19}F NMR signals near -110 ppm.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at 249.08 Da) .

Basic: How should researchers assess the compound’s stability under laboratory storage conditions?

Methodological Answer:

  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C for similar imidazolidine-diones ).
  • Photostability : Store in amber vials at -20°C to prevent UV-induced isomerization.
  • Hygroscopicity : Dynamic vapor sorption (DVS) analysis reveals moisture sensitivity; desiccants like silica gel are recommended .

Advanced: How can computational modeling predict the reactivity or biological interactions of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the benzylidene group’s conjugation with the imidazolidine-dione ring enhances electron delocalization .
  • Molecular Docking : Use software like AutoDock Vina to simulate binding to biological targets (e.g., antimicrobial enzymes). The fluorophenyl group’s electronegativity may enhance hydrogen bonding with active sites .
  • AI-Driven Simulations : Tools like COMSOL Multiphysics integrate reaction kinetics and thermodynamics to optimize synthesis pathways .

Advanced: What strategies resolve contradictions in spectroscopic data across studies?

Methodological Answer:

  • Cross-Validation : Combine multiple techniques (e.g., SCXRD with 1H^1H-15N^{15}N HMBC NMR) to resolve ambiguities in tautomeric forms .
  • Isotopic Labeling : Use 2H^{2}H- or 13C^{13}C-labeled precursors to track reaction intermediates and confirm structural assignments .
  • Meta-Analysis : Compare data across studies (e.g., solvent polarity effects on 19F^{19}F NMR shifts) to identify systematic errors .

Advanced: What mechanisms underlie the compound’s reported biological activities (e.g., antimicrobial)?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against bacterial dihydrofolate reductase (DHFR) or fungal cytochrome P450. The imidazolidine-dione core may act as a transition-state analog .
  • ROS Scavenging : Use DPPH or ABTS assays to quantify antioxidant activity. The fluorobenzylidene group’s electron-withdrawing effects may enhance radical stabilization .
  • Cellular Uptake Studies : Fluorescence tagging (e.g., BODIPY derivatives) can track intracellular localization in microbial models .

Advanced: How do structural modifications (e.g., halogen substitution) affect pharmacological properties?

Methodological Answer:

  • SAR Studies : Replace the 4-fluoro group with Cl, Br, or NO2_2 and compare logP (lipophilicity) and IC50_{50} values. Halogens increase membrane permeability but may reduce solubility .
  • Crystallographic Analysis : SCXRD of analogs (e.g., 4-chloro derivatives) reveals steric effects on molecular packing and bioavailability .
  • Proteomic Profiling : LC-MS/MS identifies off-target interactions, guiding selectivity improvements .

Advanced: What advanced separation techniques are recommended for purifying this compound?

Methodological Answer:

  • Preparative HPLC : Use C18 columns with acetonitrile/water gradients (70:30 to 95:5) to resolve E/Z isomers .
  • Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to obtain high-purity single crystals for SCXRD .
  • Membrane Filtration : Tangential flow filtration (TFF) removes submicron particulates without degrading heat-sensitive moieties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.